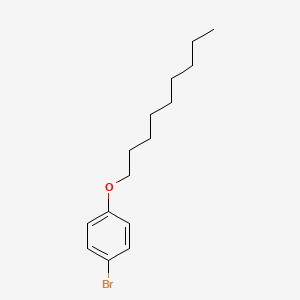

1-Bromo-4-(nonyloxy)benzene

概要

説明

1-Bromo-4-(nonyloxy)benzene is an organic compound with the molecular formula C15H23BrO It is a brominated aromatic ether, characterized by a benzene ring substituted with a bromine atom and a nonyloxy group

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(nonyloxy)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(nonyloxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where a nonyloxy-substituted phenylboronic acid reacts with a bromobenzene derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as dichloromethane or chloroform, with careful monitoring of temperature and reaction time to optimize the process.

化学反応の分析

Types of Reactions: 1-Bromo-4-(nonyloxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used.

Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, in solvents such as toluene or ethanol, are employed.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzene derivatives.

Coupling Reactions: Formation of biaryl compounds or other complex aromatic structures.

科学的研究の応用

1-Bromo-4-(nonyloxy)benzene has several applications in scientific research:

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers.

作用機序

The mechanism of action of 1-Bromo-4-(nonyloxy)benzene in chemical reactions involves electrophilic aromatic substitution, where the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring . In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .

類似化合物との比較

Bromobenzene: Similar in structure but lacks the nonyloxy group, making it less versatile in certain reactions.

4-Bromoanisole: Contains a methoxy group instead of a nonyloxy group, leading to different reactivity and applications.

1-Bromo-4-(hexyloxy)benzene: Similar structure with a shorter alkoxy chain, affecting its physical properties and reactivity.

Uniqueness: 1-Bromo-4-(nonyloxy)benzene is unique due to its long nonyloxy chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in materials science and organic synthesis.

生物活性

1-Bromo-4-(nonyloxy)benzene is an organic compound with the molecular formula C15H23BrO. It is classified as a brominated aromatic ether, which features a benzene ring substituted with a bromine atom and a nonyloxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

The synthesis of this compound typically involves the bromination of 4-(nonyloxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The resulting compound is characterized by its unique long nonyloxy chain, which imparts distinct chemical properties compared to other similar compounds like bromobenzene or 4-bromoanisole.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. A study evaluating various brominated compounds found that certain derivatives possess significant inhibitory effects against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cultured mammalian cells. The mechanism involves disrupting cellular functions leading to apoptosis. For instance, assays measuring lactate dehydrogenase (LDH) release indicated compromised plasma membrane integrity in treated cells, which is a hallmark of cytotoxicity .

Table 1: Summary of Cytotoxicity Assays

| Assay Type | Measurement Method | Key Findings |

|---|---|---|

| LDH Release | Colorimetric assay | Indicated cell membrane damage |

| Colony Formation | Clonogenic growth assessment | Reduced colony formation in treated cells |

| Cell Cycle Arrest | Flow cytometry | Altered distribution across cell cycle phases |

| Apoptosis Detection | Annexin V staining | Increased apoptotic cell population |

The biological activity of this compound is largely attributed to its ability to undergo electrophilic aromatic substitution reactions, where the bromine atom acts as a leaving group. This reaction allows for the introduction of various nucleophiles into the benzene ring, leading to diverse biological effects depending on the substituents involved.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Anticancer Drug Development : A study focused on synthesizing analogs of this compound showed promising results in inhibiting cancer cell proliferation in vitro. The analogs were tested against various cancer cell lines, revealing significant cytotoxic effects that warrant further investigation into their mechanisms and therapeutic potential .

- Antimicrobial Screening : Another study assessed the antimicrobial properties of synthesized derivatives against common pathogens. Results indicated that certain derivatives exhibited effective antibacterial activity, making them candidates for further development as antimicrobial agents.

特性

IUPAC Name |

1-bromo-4-nonoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BrO/c1-2-3-4-5-6-7-8-13-17-15-11-9-14(16)10-12-15/h9-12H,2-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSZWNXULGXHIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。